molecular formula C13H24N2O2 B2689076 Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate CAS No. 1369342-39-1

Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate

Cat. No.: B2689076
CAS No.: 1369342-39-1
M. Wt: 240.347
InChI Key: AHIGUTRJWDFHRW-UHFFFAOYSA-N
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Description

Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate is a chemical compound known for its unique spirocyclic structure. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines .

Scientific Research Applications

Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved often include inhibition of enzymes or blocking of receptor-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(5-azaspiro[3.5]nonan-7-YL)carbamate
  • Tert-butyl N-(7-azaspiro[3.5]nonan-1-YL)carbamate
  • Tert-butyl N-(6-azaspiro[3.5]nonan-3-YL)carbamate

Uniqueness

Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate is unique due to its specific spirocyclic configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-5-8-14-9-13(10)6-4-7-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIGUTRJWDFHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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